2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
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Overview
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique chemical structure, which includes iridium as a central metal ion coordinated with various ligands. This compound is of significant interest in the field of materials science and catalysis due to its unique photophysical and electrochemical properties .
Preparation Methods
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the coordination of iridium with the respective ligands. The synthetic route generally includes the following steps:
Ligand Preparation: The ligands, such as 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and 2-pyridin-2-ylpyridine, are synthesized separately through various organic reactions.
Coordination Reaction: The ligands are then reacted with an iridium precursor, such as iridium trichloride, under specific conditions to form the desired complex.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups under specific conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s unique photophysical properties make it useful in bioimaging and as a probe in biological studies.
Medicine: Research is being conducted on its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate exerts its effects involves the interaction of the iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in biological systems. In catalytic applications, the iridium center facilitates the activation of substrates, leading to the desired chemical transformations .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium. Similar compounds include:
(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate: This compound has a similar structure but with different ligand arrangements.
(2,2’-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) chloride: Similar to the hexafluorophosphate variant but with chloride as the counterion.
Properties
Molecular Formula |
C34H18F16IrN4P |
---|---|
Molecular Weight |
1009.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
ZCNUFCYLERNPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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